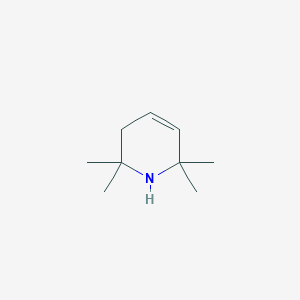
















|
REACTION_CXSMILES
|
C(N1C[C@@H](O)C[C@@]1(C)C(OC)=O)(OC(C)(C)C)=O.[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].N1C=CN=C1.CC1(C)CC=CC(C)(C)N1.FC(F)(F)S([O:47][Si:48]([C:51]([CH3:54])([CH3:53])[CH3:52])([CH3:50])[CH3:49])(=O)=O.[F-].[K+].CCN(C(C)C)C(C)C.ClC1C=C(S(Cl)(=O)=O)C=CC=1>CN(C=O)C.O.CN(C1C=CN=CC=1)C>[Si:19]([O:47][Si:48]([C:51]([CH3:54])([CH3:53])[CH3:52])([CH3:50])[CH3:49])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:5.6|
|


|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1[C@](C(=O)OC)(C[C@@H](C1)O)C
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(C=CC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between Et2O and water
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with Et2O (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried with anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in anhydrous CH2Cl2 (15 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled by an ice-water bath
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was partitioned between ether and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with Et2O (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic extracts were dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was azeotroped with toluene
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in CH2Cl2 (10 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled with an ice water bath
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluted with 4:1 hexane/EtOAc
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |